molecular formula C22H26N2O6 B2946899 1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 219698-41-6

1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2946899
CAS RN: 219698-41-6
M. Wt: 414.458
InChI Key: JPOWBMDKZKQAEG-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities. The compound also contains methoxy groups and phenyl rings, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, multiple methoxy groups (-OCH3), and phenyl rings (C6H5). These functional groups can participate in various chemical reactions and can influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-13(25)24-17(15-10-20(28-4)22(30-6)21(11-15)29-5)12-16(23-24)14-7-8-18(26-2)19(9-14)27-3/h7-11,17H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOWBMDKZKQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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